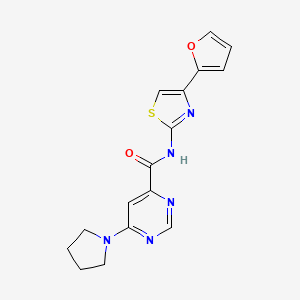![molecular formula C24H19N5O3S B2587808 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide CAS No. 886941-35-1](/img/structure/B2587808.png)
2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is a complex organic molecule that has garnered interest due to its potential applications in various scientific fields. This compound integrates functional groups such as furan, pyrrole, and triazole, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide typically involves a multi-step process:
Formation of the Triazole Ring: : The starting material undergoes cyclization to form the 1,2,4-triazole core. This reaction is usually conducted in a solvent like dimethyl sulfoxide (DMSO) under heating conditions.
Attachment of the Furan and Pyrrole Rings: : The furan and pyrrole rings are introduced through nucleophilic substitution reactions.
Thioether Formation: : The sulfur linkage is formed via a nucleophilic attack by a thiol group on the triazole ring, creating the sulfanyl bridge.
Final Acylation: : The acetamide moiety is incorporated through an acylation reaction with the 4-phenoxyphenyl group.
Industrial Production Methods
In an industrial setting, the production process would be scaled up using continuous flow techniques and optimized reaction conditions to ensure high yield and purity. The reactions are carefully monitored using advanced analytical methods like HPLC and NMR.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The furan and pyrrole rings can undergo oxidation, leading to ring-opening reactions.
Reduction: : The compound can be reduced at various sites, particularly the triazole ring, under catalytic hydrogenation conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at multiple positions, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: : Lithium aluminium hydride (LiAlH4), palladium on carbon (Pd/C)
Substitution Reagents: : Halides (Cl, Br) for nucleophilic substitution, nitrating agents (HNO3) for electrophilic substitution
Major Products
Oxidation: : Carboxylic acids, aldehydes
Reduction: : Amines, alcohols
Substitution: : Halogenated or nitrated derivatives
Scientific Research Applications
2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide has applications across various scientific disciplines:
Chemistry: : As a building block for more complex molecules in synthetic organic chemistry.
Biology: : Studied for its potential as a bioactive compound with antimicrobial properties.
Medicine: : Investigated as a potential therapeutic agent due to its unique structural features.
Industry: : Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves multiple molecular targets and pathways:
Molecular Targets: : Enzymes, receptors in biological systems
Pathways: : It can interfere with enzyme activity, disrupt cellular processes, or bind to receptors, thereby modulating physiological responses.
Comparison with Similar Compounds
Compared to other similar compounds, 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Similar Compounds
3-(5-Phenyl-1H-pyrrol-2-yl)-4-(furan-2-yl)-4H-1,2,4-triazole: : Lacks the sulfanyl and phenoxyphenyl groups.
4-(1H-Pyrrol-2-yl)-5-(furan-2-yl)-1,2,4-triazole-3-thiol: : Contains a thiol instead of a thioether linkage.
N-(4-Methoxyphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: : Differing in the substituent on the phenyl ring.
This detailed exploration should provide a solid foundation for understanding the compound and its relevance in various scientific contexts. What’s particularly fascinating to you about this compound?
Properties
IUPAC Name |
2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O3S/c30-22(25-18-10-12-20(13-11-18)32-19-7-2-1-3-8-19)17-33-24-27-26-23(21-9-6-16-31-21)29(24)28-14-4-5-15-28/h1-16H,17H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYQRBPWQRVIFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3N4C=CC=C4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B2587735.png)
![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2587737.png)
![2,2-Dimethyl-5-({[2-(naphthalen-2-yloxy)-5-(trifluoromethyl)phenyl]amino}methylidene)-1,3-dioxane-4,6-dione](/img/structure/B2587739.png)
![3-cyano-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide](/img/structure/B2587740.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2587743.png)


![N-[3-(DIMETHYLAMINO)PROPYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2587746.png)

